

# Spironolactone in Heart Failure: A Comparative Meta-Analysis of Randomized Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Spironolactone, a mineralocorticoid receptor antagonist (MRA), has been a cornerstone in the management of heart failure for decades. Its role, however, differs significantly depending on the patient's left ventricular ejection fraction (LVEF). This guide provides a comprehensive comparison of the efficacy and safety of spironolactone in heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF), drawing upon data from key meta-analyses of randomized controlled trials (RCTs).

### **Executive Summary**

Meta-analyses of landmark clinical trials demonstrate that spironolactone significantly reduces all-cause mortality and hospitalizations for heart failure in patients with HFrEF. In contrast, for patients with HFpEF, the benefits are less pronounced, with meta-analyses indicating a reduction in heart failure hospitalizations but no significant effect on overall mortality.[1][2][3] The primary mechanism of action involves the blockade of aldosterone, a key hormone in the pathophysiology of heart failure, which mitigates myocardial fibrosis and adverse cardiac remodeling.[4][5]

## Comparative Efficacy of Spironolactone in HFrEF vs. HFpEF



The following tables summarize the quantitative data from meta-analyses of RCTs, comparing the effects of spironolactone on key clinical endpoints in HFrEF and HFpEF.

Table 1: Efficacy of Spironolactone in Heart Failure with Reduced Ejection Fraction (HFrEF)

| Outcome                              | Spironolactone vs.<br>Placebo (Hazard<br>Ratio/Odds Ratio, 95% CI) | Key Trials Included |
|--------------------------------------|--------------------------------------------------------------------|---------------------|
| All-Cause Mortality                  | 0.70 (0.60 - 0.82)                                                 | RALES               |
| Cardiovascular Mortality             | 0.69 (0.58 - 0.82)                                                 | RALES               |
| Hospitalization for Heart<br>Failure | 0.65 (0.54 - 0.77)                                                 | RALES               |
| Hyperkalemia                         | 2.04 (1.25 - 3.33)                                                 | RALES               |
| Gynecomastia                         | 9.12 (4.33 - 19.2)                                                 | RALES               |

Table 2: Efficacy of Spironolactone in Heart Failure with Preserved Ejection Fraction (HFpEF)

| Outcome                              | Spironolactone vs.<br>Placebo (Odds Ratio, 95%<br>CI) | Key Trials Included     |
|--------------------------------------|-------------------------------------------------------|-------------------------|
| All-Cause Mortality                  | No significant reduction                              | TOPCAT, Aldo-DHF        |
| Cardiovascular Mortality             | No significant reduction                              | TOPCAT                  |
| Hospitalization for Heart<br>Failure | 0.84 (0.73 - 0.95)[6]                                 | TOPCAT, Aldo-DHF        |
| Hyperkalemia                         | Increased risk (P < .001)[6]                          | TOPCAT, Aldo-DHF        |
| Gynecomastia                         | Increased risk (P < .001)[6]                          | TOPCAT, Aldo-DHF        |
| Improved Diastolic Function (E/e')   | Mean Difference -1.38 (-2.03 to -0.73)[2]             | Multiple smaller trials |



## Experimental Protocols of Key Randomized Controlled Trials

Understanding the methodologies of the foundational RCTs is crucial for interpreting the metaanalysis results.

- 1. RALES (Randomized Aldactone Evaluation Study) HFrEF
- Objective: To evaluate the effect of spironolactone on morbidity and mortality in patients with severe HFrEF.[7]
- Inclusion Criteria: NYHA class III or IV heart failure, LVEF ≤35%, receiving standard therapy including an ACE inhibitor and a loop diuretic.[7][8][9]
- Exclusion Criteria: Serum creatinine >2.5 mg/dL, serum potassium >5.0 mmol/L.[7][8]
- Dosing Protocol: Patients were randomized to receive 25 mg of spironolactone once daily or placebo. The dose could be increased to 50 mg once daily after 8 weeks if there were signs of heart failure progression without hyperkalemia.[7]
- 2. TOPCAT (Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone Antagonist) HFpEF
- Objective: To determine if spironolactone could reduce cardiovascular mortality, aborted cardiac arrest, or hospitalization for heart failure in patients with HFpEF.[10]
- Inclusion Criteria: Age ≥50 years, symptomatic heart failure, LVEF ≥45%, and either a heart failure hospitalization within the previous year or an elevated natriuretic peptide level.[10][11]
  [12]
- Exclusion Criteria: Severe renal dysfunction (eGFR <30 mL/min/1.73m²), serum creatinine</li>
  >2.5 mg/dL, or serum potassium ≥5.0 mmol/L.[12][13]
- Dosing Protocol: Spironolactone was initiated at 15 mg daily and titrated up to a maximum of 45 mg daily.[10][12]



- 3. EMPHASIS-HF (Eplerenone in Mild Patients Hospitalization and Survival Study in Heart Failure) HFrEF (using a different MRA, Eplerenone)
- Objective: To assess the efficacy of eplerenone in patients with systolic heart failure and mild symptoms.[14]
- Inclusion Criteria: Age ≥55 years, NYHA class II symptoms, LVEF ≤35%.[14][15]
- Exclusion Criteria: Serum potassium >5.0 mmol/L, eGFR <30 mL/min/1.73m<sup>2</sup>.[14]
- Dosing Protocol: Eplerenone was started at 25 mg once daily and could be titrated to 50 mg once daily after 4 weeks, depending on the serum potassium level.[15][16]

### **Visualizing the Evidence and Mechanisms**

Mechanism of Action of Spironolactone in Heart Failure

Spironolactone competitively antagonizes the mineralocorticoid receptor, thereby blocking the effects of aldosterone. In heart failure, elevated aldosterone levels contribute to sodium and water retention, endothelial dysfunction, and, crucially, myocardial and vascular fibrosis.[4][5] By inhibiting this pathway, spironolactone helps to prevent adverse cardiac remodeling.





Click to download full resolution via product page







Caption: Aldosterone signaling pathway in heart failure and the inhibitory action of spironolactone.

Workflow of a Meta-Analysis

The process of conducting a meta-analysis follows a structured protocol, often guided by PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) principles, to ensure transparency and minimize bias.[17][18][19]





Click to download full resolution via product page

Caption: A simplified workflow for conducting a meta-analysis of clinical trials.



Logical Flow of Patient Selection in a Randomized Controlled Trial

The selection of a specific patient population is a critical step in the design of an RCT to ensure that the study can effectively answer the research question.



Click to download full resolution via product page

Caption: Logical flow of patient inclusion and randomization in a typical clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ahajournals.org [ahajournals.org]
- 2. Effects of spironolactone in heart failure with preserved ejection fraction: A meta-analysis of randomized controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Aldosterone and myocardial fibrosis in heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Randomized Aldactone Evaluation Study American College of Cardiology [acc.org]
- 8. RALES TRIAL CardiologyTrials.org [cardiologytrials.org]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]
- 11. Baseline Characteristics of Patients in the Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone Antagonist (TOPCAT) Trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of Preserved Cardiac Function Heart Failure With an Aldosterone Antagonist -American College of Cardiology [acc.org]
- 13. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. Eplerenone in Mild Patients Hospitalization and Survival Study in Heart Failure -American College of Cardiology [acc.org]
- 16. pfizer.com [pfizer.com]
- 17. aje.com [aje.com]
- 18. distillersr.com [distillersr.com]
- 19. Preferred Reporting Items for Systematic Reviews and Meta-Analyses Wikipedia [en.wikipedia.org]



• To cite this document: BenchChem. [Spironolactone in Heart Failure: A Comparative Meta-Analysis of Randomized Controlled Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1181425#meta-analysis-of-randomized-controlled-trials-on-spironolactone-in-heart-failure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com